molecular formula C7H4BrFN2O4 B1446427 4-Bromo-2,5-dinitro-3-fluorotoluene CAS No. 1352396-28-1

4-Bromo-2,5-dinitro-3-fluorotoluene

Cat. No.: B1446427
CAS No.: 1352396-28-1
M. Wt: 279.02 g/mol
InChI Key: RDNSGLWHGKVLOW-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dinitro-3-fluorotoluene is a sophisticated multifunctional aromatic compound engineered for advanced organic synthesis and chemical research. Its structure incorporates bromine, fluorine, and two nitro groups on a toluene backbone, making it a versatile and reactive intermediate for constructing complex molecular architectures. The presence of multiple electron-withdrawing groups creates a pronounced electron deficiency on the aromatic ring, favoring reactions such as nucleophilic aromatic substitution. This allows researchers to selectively replace specific halide or nitro groups with a wide range of nucleophiles, including amines, alkoxides, and thiols. The bromine atom is particularly amenable to modern metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Heck reactions), enabling the formation of new carbon-carbon bonds to access conjugated systems and biaryl structures. This reactivity profile makes this compound an invaluable scaffold in medicinal chemistry for the exploration of structure-activity relationships (SAR) in drug discovery programs, particularly in the development of targeted therapies . Beyond pharmaceuticals, this compound serves as a critical precursor in the synthesis of energetic materials, advanced dyes, and functional polymers, where its balanced molecular composition contributes to desired material properties. As a specialist intermediate, it is essential for creating complex, polyfunctional molecules that are difficult to access through other synthetic routes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

4-bromo-3-fluoro-1-methyl-2,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O4/c1-3-2-4(10(12)13)5(8)6(9)7(3)11(14)15/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNSGLWHGKVLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: 4-Bromo-3-fluorotoluene and Related Intermediates

A key precursor to 4-Bromo-2,5-dinitro-3-fluorotoluene is 4-bromo-3-fluorotoluene or closely related fluorobromotoluene isomers. The preparation of these intermediates typically involves selective bromination of fluorotoluene derivatives.

  • Bromination of 4-Fluorotoluene to 3-Bromo-4-fluorotoluene
    This bromination is commonly performed using bromine dissolved in glacial acetic acid, with the bromine solution added rapidly to a mixture of 4-fluorotoluene and catalysts in glacial acetic acid. Rapid addition limits the formation of dibromo side products to less than 2%. The reaction is then stirred for 3 to 8 hours to ensure conversion. The product mixture is worked up by vacuum distillation to separate the desired monobromo compound from higher brominated impurities, minimizing decomposition by avoiding prolonged heating of crude mixtures.

  • Alternative Preparation of 2-Fluoro-4-bromotoluene and 2-Fluoro-4-bromo Benzyl Bromide
    A multistep process involves diazotization and fluoridation of 2-amino-4-bromotoluene intermediates, reduction of nitro precursors, and light-induced bromination under UV illumination (>3000 nm wavelength). The bromination step is carried out at elevated temperatures (160-180 °C) with slow addition of bromine to 2-fluoro-4-toluene bromide, using a weight feed ratio of 4-6:1 (substrate to bromine) over 1-2 hours. The product is isolated by distillation at 110-120 °C under reduced pressure.

Summary Table of Key Preparation Steps and Conditions

Step Reactants/Intermediates Conditions Outcome/Notes Reference
Bromination of 4-fluorotoluene 4-Fluorotoluene + Br2 in AcOH Rapid Br2 addition, 3-8 h stirring, room temp 3-Bromo-4-fluorotoluene, <2% dibromo byproduct
Diazotization and fluoridation 2-Amino-4-bromotoluene + NaNO2 + HF 8-12 °C fluoridation, diazotization at -3 to +3 °C 2-Fluoro-4-bromotoluene obtained
Light-induced bromination 2-Fluoro-4-toluene bromide + Br2 UV light >3000 nm, 160-180 °C, reflux, 1-2 h 2-Fluoro-4-bromo benzyl bromide
Nitration (general aromatic) Fluorobromotoluene + HNO3/H2SO4 Controlled temp, mixed acid nitration Introduction of 2,5-dinitro groups Inferred standard method

Chemical Reactions Analysis

4-Bromo-2,5-dinitro-3-fluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation Reactions: The methyl group on the toluene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-2,5-dinitro-3-fluorotoluene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dinitro-3-fluorotoluene involves its interaction with various molecular targets, depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like nitro and fluorine can significantly influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit high structural similarity to 4-Bromo-2,5-dinitro-3-fluorotoluene, as indicated by computational similarity scores (ranging from 0.88 to 0.92) derived from substituent patterns and functional group arrangements :

Compound Name CAS Number Substituent Positions Functional Groups Similarity Score
4-Bromo-3-fluoro-2-nitroaniline 7087-65-2 Br (4), F (3), NO₂ (2), NH₂ (1) Aniline (aromatic amine) 0.92
1-Bromo-3-fluoro-5-nitrobenzene 321-23-3 Br (1), F (3), NO₂ (5) Benzene (no methyl group) 0.90
1-Bromo-2,5-difluoro-4-nitrobenzene 1052686-50-6 Br (1), F (2,5), NO₂ (4) Benzene (dual fluorine) 0.88
5-Bromo-4-fluoro-2-nitroaniline 886762-75-0 Br (5), F (4), NO₂ (2), NH₂ (1) Aniline (alternate substitution) 0.88

Key Differences and Implications:

This difference could influence solubility and biological activity . 1-Bromo-3-fluoro-5-nitrobenzene lacks the methyl group entirely, reducing steric hindrance and altering π-stacking interactions in materials applications.

Halogen Diversity :

  • Compounds such as 1-Bromo-2,5-difluoro-4-nitrobenzene incorporate multiple fluorine atoms, which could enhance thermal stability and resistance to oxidation compared to the single fluorine in the target compound.

Research Findings and Implications

Synthetic Utility :

  • Bromine and nitro groups in these compounds are often leveraged in cross-coupling reactions (e.g., Suzuki-Miyaura), suggesting that this compound could serve as a precursor in pharmaceutical synthesis .

Stability and Storage :

  • The presence of multiple nitro groups may render this compound sensitive to heat or shock, necessitating cautious handling akin to other polynitroaromatics.

Biological Activity

4-Bromo-2,5-dinitro-3-fluorotoluene (C7H4BrN2O4F) is a complex organic compound characterized by the presence of bromine, fluorine, and nitro groups on a toluene ring. Its unique structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry and environmental science.

The compound can be synthesized through multi-step reactions starting with simpler aromatic compounds. A common method involves the nitration of 4-bromo-3-fluorotoluene, followed by further functionalization to introduce nitro groups at the desired positions. The chemical structure can be represented as follows:

  • IUPAC Name : 4-bromo-3-fluoro-1-methyl-2,5-dinitrobenzene
  • CAS Number : 1352396-28-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The electron-withdrawing nature of the nitro and fluorine groups enhances its reactivity, allowing it to modulate biochemical pathways effectively.

Enzyme Interaction

Research indicates that this compound can act as an inhibitor or activator of specific enzymes involved in metabolic processes. For example:

Enzyme Effect Reference
Cytochrome P450InhibitionBenchChem
Nitric Oxide SynthaseModulationScience.gov

Antimicrobial Properties

Studies have shown that the compound exhibits antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound demonstrates selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. The results suggested potential applications in treating infections caused by resistant strains.
  • Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines (MCF-7). The compound activated caspase pathways leading to programmed cell death.
  • Environmental Impact : Research into the environmental persistence of this compound indicates that it may have adverse effects on aquatic ecosystems due to its toxicity towards certain fish species.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
4-Bromo-3-fluorotolueneLacks nitro groupsLess reactive in biological systems
4-Bromo-2,5-dinitrotolueneLacks fluorineDifferent electronic properties
2-Bromo-5-fluorotolueneDifferent substitution patternVaries in reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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